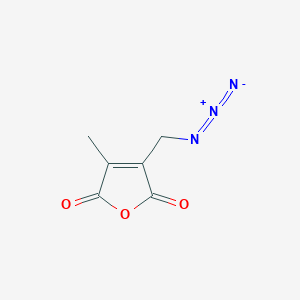
3-(Azidomethyl)-4-methylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azides are a class of chemical compounds that contain the azide functional group (-N3). They are known for their high reactivity . Organic azides, in particular, are versatile in chemistry and material sciences due to their exceptional reactivity .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . The synthesis of polymers from four-membered cyclic ethers was first described by Farthing in 1955 .Molecular Structure Analysis
The polar character of the azido group has a remarkable effect on their bond lengths and angles. In methyl azide, as an example, the angles of CH3-N1–N2N3 and CH3N1–N2–N3 are approximately 115.28 and 172.58 Å, respectively .Chemical Reactions Analysis
One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Scientific Research Applications
DNA Sequencing by Synthesis (SBS)
The azido moiety of 3-(Azidomethyl)-4-methylfuran-2,5-dione has been utilized in DNA sequencing by synthesis (SBS) as a label. It offers a unique Raman shift at 2125 cm−1, which is transparent to most biological molecules, making it an efficient substrate for DNA polymerase . This method provides an alternative to fluorescence-based SBS, allowing for continuous DNA sequence determination through surface-enhanced Raman spectroscopic detection .
Organic Synthesis
In organic synthesis, the azide group of 3-(Azidomethyl)-4-methylfuran-2,5-dione is known for its reactivity, making it a valuable building block for synthesizing more complex molecules containing the azide functionality. Its reactivity is harnessed in various chemical reactions, contributing to the synthesis of heterocycles and other organic compounds .
Click Chemistry
The compound’s azide group is instrumental in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction is widely used in drug discovery and bioconjugation due to its efficiency and specificity in connecting diverse molecular entities .
Bioconjugation
3-(Azidomethyl)-4-methylfuran-2,5-dione can be used in bioconjugation to attach molecules to biological targets like proteins or DNA. The azide group serves as a reactive handle for bioorthogonal ligation, enabling site-specific labeling and functionalization of biomolecules .
Materials Science
The azide functionality of this compound finds applications in materials science, where it is used as a cross-linker. Its ability to release nitrogen upon thermal activation or photolysis makes it suitable for polymer crosslinking, altering the physical properties of polymers, and enhancing the efficiency of polymer-based devices .
Drug Discovery
In the realm of drug discovery, 3-(Azidomethyl)-4-methylfuran-2,5-dione’s azide group is leveraged for the synthesis of key nucleoside scaffolds. These scaffolds are crucial in the development of nucleoside analogs, which play a significant role in treating viral and oncological diseases .
Mechanism of Action
Target of Action
The primary target of 3-(Azidomethyl)-4-methylfuran-2,5-dione is DNA, specifically during the process of DNA sequencing by synthesis (SBS) . The compound is incorporated into DNA as a label for SBS .
Mode of Action
The compound interacts with its target through a process known as click chemistry, based on azide-alkyne cycloaddition . This interaction results in the formation of a unique Raman shift at 2125 cm−1, which is used as a label for SBS .
Biochemical Pathways
The compound affects the pathway of DNA synthesis. It is incorporated into DNA by primer extension, reverse transcription, and polymerase chain reaction (PCR) . The azide-modified PCR amplicon is shown to be a perfect copy of the template from which it was amplified .
Pharmacokinetics
Due to the small size of the azido label, the compound is an efficient substrate for the dna polymerase . This suggests that it may have good bioavailability.
Result of Action
This allows for continuous determination of the DNA sequence .
Action Environment
The action of 3-(Azidomethyl)-4-methylfuran-2,5-dione is influenced by the biochemical environment of the cell. The compound’s action, efficacy, and stability may be affected by factors such as the presence of other molecules, pH, temperature, and the specific characteristics of the DNA polymerase .
Future Directions
The use of azides in material sciences is a promising area of research. Their high reactivity makes them useful in a variety of applications, including the creation of highly energetic materials and the crosslinking of polymers . Future research will likely continue to explore these and other potential uses of azides.
properties
IUPAC Name |
3-(azidomethyl)-4-methylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGIJHGVFHNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2922358.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2922360.png)
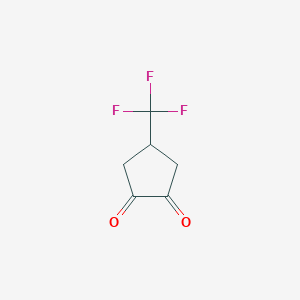
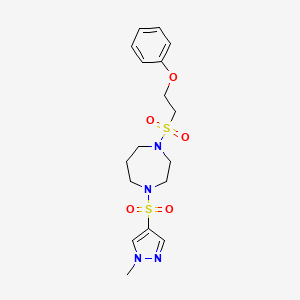
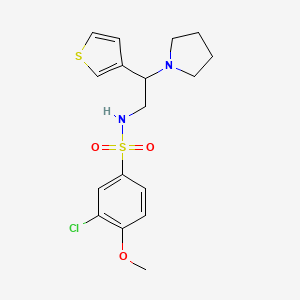
![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)
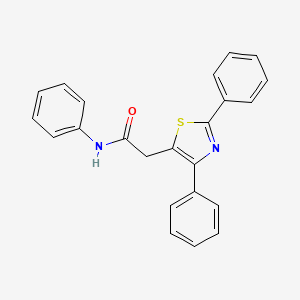
![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)
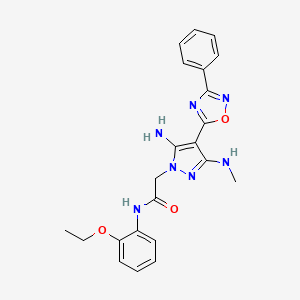
![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)

![4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2922379.png)